4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No.: 954686-03-4
Cat. No.: VC5480562
Molecular Formula: C20H23FN2O4S
Molecular Weight: 406.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954686-03-4 |
|---|---|
| Molecular Formula | C20H23FN2O4S |
| Molecular Weight | 406.47 |
| IUPAC Name | 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H23FN2O4S/c1-3-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-4-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3 |
| Standard InChI Key | FAGBCFBXUNZXGP-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Introduction
Synthesis and Chemical Reactions
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. For compounds like 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, the process might involve multiple steps to introduce the tetrahydroquinoline and other substituents.
Steps in Synthesis:
-
Preparation of Tetrahydroquinoline Moiety: This involves the synthesis of the 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group, which could be achieved through various organic reactions such as Friedel-Crafts acylation followed by reduction.
-
Sulfonamide Formation: The tetrahydroquinoline amine is then reacted with a sulfonyl chloride (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride) to form the sulfonamide bond.
Biological and Pharmacological Significance
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Common in sulfonamides, though specific activity may vary based on substituents. |
| Anticancer Activity | Some sulfonamides have shown promise in cancer research due to their ability to inhibit specific enzymes or pathways. |
| Anti-inflammatory Activity | Certain structural modifications can confer anti-inflammatory properties, though this is less common in traditional sulfonamides. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume